Tris(tert-butyl)phosphonium tetrafluoroborate
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Overview
Description
Tris(tert-butyl)phosphonium tetrafluoroborate, also known as tri-tert-butylphosphonium tetrafluoroborate, is an organic compound with the chemical formula C12H28P.BF4. It is a white crystalline solid that is soluble in methylene chloride and chloroform but insoluble in water . This compound is primarily used as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-tert-butylphosphonium tetrafluoroborate can be synthesized through the reaction of tri-tert-butylphosphine with tetrafluoroboric acid. The reaction typically involves the following steps :
Preparation of Tri-tert-butylphosphine: Tri-tert-butylphosphine is prepared by reacting tert-butyl chloride with phosphorus tribromide in the presence of magnesium turnings and tetrahydrofuran (THF) under an inert atmosphere.
Formation of Tri-tert-butylphosphonium Tetrafluoroborate: The tri-tert-butylphosphine is then reacted with tetrafluoroboric acid to form tri-tert-butylphosphonium tetrafluoroborate.
Industrial Production Methods
The industrial production of tri-tert-butylphosphonium tetrafluoroborate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butylphosphonium tetrafluoroborate undergoes various types of reactions, including:
Substitution Reactions: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Coupling Reactions: It is commonly used in Suzuki, Heck, and Stille coupling reactions as a ligand.
Common Reagents and Conditions
Suzuki Coupling: Aryl bromides and chlorides are reacted with boronic acids in the presence of palladium catalysts and tri-tert-butylphosphonium tetrafluoroborate as a ligand.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Tri-tert-butylphosphonium tetrafluoroborate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which tri-tert-butylphosphonium tetrafluoroborate exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate various chemical transformations . The molecular targets and pathways involved depend on the specific catalytic reaction being performed.
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butylphosphine: A similar compound that lacks the tetrafluoroborate anion.
Tri-o-tolylphosphine: Another phosphine ligand used in catalytic processes.
Tricyclohexylphosphine: A bulky phosphine ligand used in similar applications.
Uniqueness
Tri-tert-butylphosphonium tetrafluoroborate is unique due to its combination of the bulky tri-tert-butylphosphine ligand and the tetrafluoroborate anion, which provides stability and enhances its reactivity in catalytic processes .
Properties
Molecular Formula |
C12H28BF4P |
---|---|
Molecular Weight |
290.13 g/mol |
IUPAC Name |
hydron;tritert-butylphosphane;tetrafluoroborate |
InChI |
InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1 |
InChI Key |
YTJUCJAUJCXFTN-UHFFFAOYSA-O |
Canonical SMILES |
[H+].[B-](F)(F)(F)F.CC(C)(C)P(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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